Methyl 2-Amino-4-(1-imidazolyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

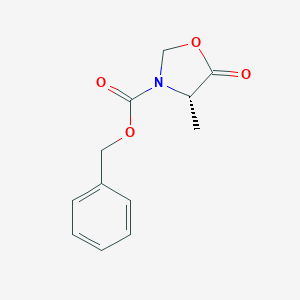

Methyl 2-Amino-4-(1-imidazolyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the second position and an imidazolyl group at the fourth position on the benzene ring, with a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-4-(1-imidazolyl)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-4-(1-imidazolyl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-Amino-4-(1-imidazolyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The imidazolyl group can be reduced to form corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as ammonia or primary amines under basic conditions.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines.

Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-Amino-4-(1-imidazolyl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of Methyl 2-Amino-4-(1-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-Amino-4-(1-imidazolyl)benzoate can be compared with other similar compounds, such as:

Methyl 2-Amino-4-(1-pyridyl)benzoate: Similar structure but with a pyridyl group instead of an imidazolyl group, leading to different chemical and biological properties.

Methyl 2-Amino-4-(1-pyrazolyl)benzoate: Contains a pyrazolyl group, which may result in different reactivity and applications.

Uniqueness: The presence of the imidazolyl group in this compound imparts unique properties, such as enhanced binding affinity to certain biological targets and specific reactivity in chemical transformations. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

Methyl 2-Amino-4-(1-imidazolyl)benzoate, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula C11H12N4O2. The compound consists of a benzoate moiety substituted with an amino group and an imidazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. This compound has demonstrated activity against various bacterial and fungal strains. For instance, studies have shown that derivatives of imidazole are effective against pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating their potency in inhibiting microbial growth .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic effects. In vitro studies have shown that it inhibits the proliferation of protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The percentage of inhibition varies, with some derivatives achieving over 70% inhibition at specific concentrations .

Cytotoxicity

The cytotoxic effects of this compound have been assessed using Vero cells, revealing low toxicity levels, which is favorable for potential therapeutic applications .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with imidazole rings often inhibit key enzymes involved in pathogen metabolism or replication.

- Binding Affinity : Molecular docking studies suggest that this compound can bind effectively to target enzymes, disrupting their function and leading to reduced viability of microorganisms .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of imidazole derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

- Antiparasitic Activity : Clinical trials involving patients with leishmaniasis showed promising results when treated with formulations containing this compound, leading to a marked reduction in parasite load as evidenced by follow-up assessments .

Eigenschaften

IUPAC Name |

methyl 2-amino-4-imidazol-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)9-3-2-8(6-10(9)12)14-5-4-13-7-14/h2-7H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYNEOQQHUVZJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272756-25-8 |

Source

|

| Record name | Benzoic acid, 2-amino-4-(1H-imidazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.